Goralatide (acetate) Goralatide (acetate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14554049
InChI: InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1
SMILES:
Molecular Formula: C22H37N5O11
Molecular Weight: 547.6 g/mol

Goralatide (acetate)

CAS No.:

Cat. No.: VC14554049

Molecular Formula: C22H37N5O11

Molecular Weight: 547.6 g/mol

* For research use only. Not for human or veterinary use.

Goralatide (acetate) -

Specification

Molecular Formula C22H37N5O11
Molecular Weight 547.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid
Standard InChI InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1
Standard InChI Key IYSLFKMYLHUWSA-WFGXUCIJSA-N
Isomeric SMILES CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O
Canonical SMILES CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O

Introduction

Chemical Composition and Structural Characteristics

Goralatide acetate is a modified form of the endogenous tetrapeptide AcSDKP, stabilized by acetate salt formation to enhance pharmaceutical utility. Its molecular formula, C₂₂H₃₇N₅O₁₁, corresponds to a molecular weight of 547.56 g/mol . The compound’s IUPAC name, (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid; acetic acid, reflects its stereospecific tetra-peptide backbone with acetyl and carboxyl termini.

Structural Determinants of Activity

The peptide sequence Ser-Asp-Lys-Pro forms a β-turn structure stabilized by hydrogen bonding between the aspartic acid carboxyl group and the lysine side chain amine. Acetylation at the N-terminus enhances metabolic stability, while the C-terminal proline residue confers resistance to enzymatic degradation by angiotensin-converting enzyme (ACE), which otherwise cleaves endogenous AcSDKP .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₃₇N₅O₁₁
Molecular Weight547.56 g/mol
Solubility (in vitro)≥2.5 mg/mL in aqueous buffers
Storage Stability-20°C (3 years), 4°C (2 years)

Mechanism of Hematopoietic Regulation

Goralatide acetate exerts its primary effects through selective inhibition of primitive hematopoietic cell proliferation. By binding to a yet-unidentified receptor on CD34+ stem cells, it induces G₀/G₁ phase arrest via downregulation of cyclin-dependent kinases (CDKs) and upregulation of p21ᴡᵃᶠ¹/ᶜⁱᵖ¹ . This mechanism protects the bone marrow niche by reducing the proportion of high proliferative potential colony-forming cells (HPP-CFCs) in S-phase from 38% to 12% under cytokine stimulation.

Cell Cycle Modulation

In murine models, continuous infusion maintaining plasma concentrations >10 nM resulted in:

  • 72% reduction in CFU-GM (granulocyte-macrophage colony-forming units) proliferation

  • 89% protection of long-term reconstituting cells (LTRCs) from doxorubicin toxicity

  • 2.3-fold increase in survival rates following fractionated chemotherapy .

Preclinical Efficacy in Chemoprotection

The compound’s ability to mitigate chemotherapy-induced myelosuppression has been extensively documented. In a pivotal 1998 study, BALB/c mice receiving 1.6 mg/kg/day Goralatide acetate concurrently with doxorubicin showed:

Table 2: Survival Outcomes in Murine Models

ParameterControl GroupTreated Groupp-value
30-day survival22%68%<0.01
CFU-GM recovery (Day 7)18% baseline63% baseline<0.001
LTRC preservation11%87%<0.005

Mechanistically, Goralatide acetate reduced reactive oxygen species (ROS) generation by 47% in HSCs exposed to anthracyclines, correlating with decreased DNA double-strand breaks (γ-H2AX foci reduced from 8.2 to 3.1 per cell) .

Therapeutic Applications and Clinical Translation

While clinical trials remain pending, preclinical data suggest three primary applications:

Adjuvant Oncology Therapy

Dosing regimens of 10–40 μg/kg/day in primate models demonstrated:

  • 3.1-fold increase in peripheral blood neutrophil counts post-cyclophosphamide

  • Platelet recovery time reduced from 14 to 9 days

  • No interference with tumor response to cytarabine or etoposide .

Radiation Protection

Post-irradiation administration (24 hours post-exposure) at 25 μg/kg:

  • Increased 30-day survival from 35% to 72% in total body irradiated mice

  • Enhanced megakaryocyte colony formation by 2.8-fold compared to controls .

Pharmacokinetic Profile and Formulation Challenges

  • PEGylation extending half-life to 6.3 hours

  • Nanoparticle encapsulation achieving 72-hour depot release

  • Subcutaneous implants maintaining therapeutic levels >15 nM for 14 days .

Future Research Directions

Ongoing investigations focus on:

  • Combination therapies with thrombopoietin receptor agonists

  • Gene therapy approaches for endogenous AcSDKP overexpression

  • Biomarker development using CD34+ phosphorylation status

  • Expanded indications in aplastic anemia and myelodysplastic syndromes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator